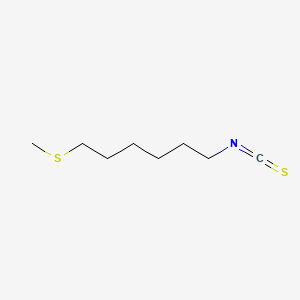

1-Isotiocianato-6-(metiltio)hexano

Descripción general

Descripción

1-Isotiocianato-6-(metilsulfenil)-hexano es un compuesto orgánico con la fórmula molecular C8H15NOS2. Es conocido por su estructura única, que incluye un grupo isotiocianato y un grupo metilsulfenil unidos a una cadena de hexano.

Aplicaciones Científicas De Investigación

1-Isotiocianato-6-(metilsulfenil)-hexano tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.

Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el tratamiento del cáncer.

Industria: Se utiliza en la producción de productos químicos y materiales especiales

Mecanismo De Acción

El mecanismo de acción de 1-Isotiocianato-6-(metilsulfenil)-hexano involucra su interacción con varios objetivos moleculares. Se sabe que el grupo isotiocianato reacciona con nucleófilos, como tioles y aminas, en sistemas biológicos. Esta reactividad puede conducir a la modificación de proteínas y otras biomoléculas, potencialmente interrumpiendo los procesos celulares y ejerciendo efectos terapéuticos .

Análisis Bioquímico

Biochemical Properties

1-Isothiocyanato-6-(methylthio)hexane plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with ornithine decarboxylase, an enzyme involved in polyamine biosynthesis. 1-Isothiocyanato-6-(methylthio)hexane acts as an inhibitor of this enzyme, thereby affecting the polyamine levels within cells . Additionally, it has been identified as an antineoplastic agent, suggesting its potential in cancer therapy .

Cellular Effects

The effects of 1-Isothiocyanato-6-(methylthio)hexane on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 1-Isothiocyanato-6-(methylthio)hexane reduces cell survival by inhibiting key signaling pathways that promote cell proliferation . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 1-Isothiocyanato-6-(methylthio)hexane exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with ornithine decarboxylase results in the inhibition of this enzyme, thereby reducing polyamine synthesis . Additionally, 1-Isothiocyanato-6-(methylthio)hexane can induce changes in gene expression by affecting the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 1-Isothiocyanato-6-(methylthio)hexane in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to 1-Isothiocyanato-6-(methylthio)hexane can result in sustained inhibition of cell proliferation and other cellular processes .

Dosage Effects in Animal Models

In animal models, the effects of 1-Isothiocyanato-6-(methylthio)hexane vary with different dosages. At lower doses, it exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1-Isothiocyanato-6-(methylthio)hexane is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of ornithine decarboxylase affects the polyamine biosynthesis pathway, leading to changes in polyamine levels within cells

Transport and Distribution

The transport and distribution of 1-Isothiocyanato-6-(methylthio)hexane within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of 1-Isothiocyanato-6-(methylthio)hexane within tissues is influenced by factors such as tissue permeability and blood flow .

Subcellular Localization

The subcellular localization of 1-Isothiocyanato-6-(methylthio)hexane is essential for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Understanding the subcellular localization of 1-Isothiocyanato-6-(methylthio)hexane is crucial for elucidating its mechanism of action.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

1-Isotiocianato-6-(metilsulfenil)-hexano puede sintetizarse a través de una serie de reacciones químicas. Un método común implica la azidación de un compuesto precursor, seguida de una reacción con un sistema de trifenilfosfina/disulfuro de carbono. Por ejemplo, 1-cloro-6-metoxhexano se puede convertir a 1-isotiocianato-6-metoxhexano utilizando este método .

Métodos de producción industrial

La producción industrial de 1-Isotiocianato-6-(metilsulfenil)-hexano generalmente involucra la síntesis a gran escala utilizando rutas químicas similares. El proceso está optimizado para el rendimiento y la pureza, asegurando que el compuesto cumpla con las especificaciones requeridas para diversas aplicaciones.

Análisis De Reacciones Químicas

Tipos de reacciones

1-Isotiocianato-6-(metilsulfenil)-hexano experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El grupo metilsulfenil se puede oxidar para formar sulfoxidos o sulfonas.

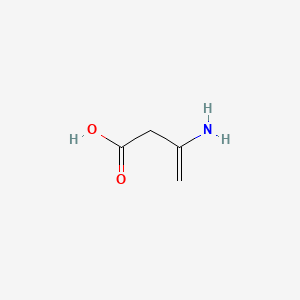

Reducción: El grupo isotiocianato se puede reducir para formar aminas.

Sustitución: El grupo isotiocianato puede sufrir reacciones de sustitución nucleofílica.

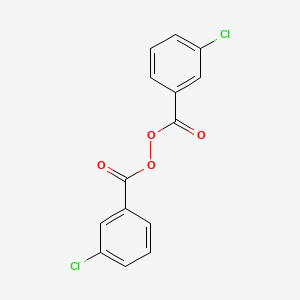

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Los nucleófilos como aminas o alcoholes pueden reaccionar con el grupo isotiocianato en condiciones suaves.

Productos principales formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Aminas.

Sustitución: Tioureas y compuestos relacionados.

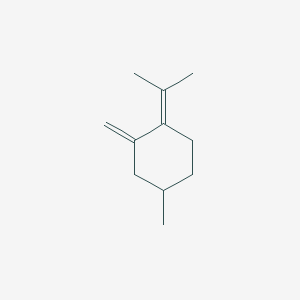

Comparación Con Compuestos Similares

1-Isotiocianato-6-(metilsulfenil)-hexano se puede comparar con otros compuestos que contienen isotiocianato, como:

Isotiocianato de alilo: Encontrado en el aceite de mostaza, conocido por su sabor picante y sus propiedades antimicrobianas.

Isotiocianato de fenetilo: Encontrado en vegetales crucíferos, estudiado por sus propiedades anticancerígenas.

Sulforafano: Encontrado en brócoli, conocido por sus actividades quimiopreventivas y anticancerígenas

La singularidad de 1-Isotiocianato-6-(metilsulfenil)-hexano radica en su estructura específica, que combina un grupo isotiocianato con un grupo metilsulfenil, ofreciendo potencialmente propiedades químicas y biológicas distintas.

Propiedades

IUPAC Name |

1-isothiocyanato-6-methylsulfanylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS2/c1-11-7-5-3-2-4-6-9-8-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBXPFAXPUDDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196118 | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; Penetrating raddish-like aroma | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.035-1.041 (20°) | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4430-39-1 | |

| Record name | 1-Isothiocyanato-6-(methylthio)hexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isothiocyanato-6-(methylsulfanyl)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(METHYLTHIO)HEXYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63844HOL2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Isothiocyanato-6-(methylthio)hexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-methylthiohexyl isothiocyanate exert its biological effects?

A1: 6-methylthiohexyl isothiocyanate interacts with the Nrf2/Keap1 system. [] This system is a key regulator of cellular defense mechanisms against oxidative stress and electrophilic insults.

Q2: What is the mechanism by which 6-methylthiohexyl isothiocyanate activates the Nrf2 pathway?

A2: Research suggests that 6-methylthiohexyl isothiocyanate modifies Keap1, a protein that normally sequesters and targets Nrf2 for degradation. [] This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and accumulation in the nucleus. []

Q3: What happens when Nrf2 accumulates in the nucleus?

A3: Nuclear Nrf2 binds to the antioxidant response element (ARE), a specific DNA sequence. [] This binding initiates the transcription of genes encoding antioxidant and detoxification enzymes, such as NADP(H):quinone oxidoreductase 1 (NQO1). [] Increased NQO1 levels contribute to cellular protection against oxidative damage. []

Q4: What is known about the stability of 6-methylthiohexyl isothiocyanate?

A4: Studies have shown that 6-methylthiohexyl isothiocyanate is susceptible to degradation, primarily through enzymatic oxidation. [, ] Adding antioxidants like α-tocopherol and ascorbic acid can effectively stabilize 6-methylthiohexyl isothiocyanate and prevent its degradation. []

Q5: Are there alternative methods to stabilize 6-methylthiohexyl isothiocyanate?

A5: Yes, using enzyme inhibitors like EGCG (epigallocatechin gallate) or EDTA (ethylenediaminetetraacetic acid) has also shown promising results in stabilizing 6-methylthiohexyl isothiocyanate. []

Q6: Has 6-methylthiohexyl isothiocyanate been investigated for potential cancer chemopreventive effects?

A6: Yes, research in A/J mice demonstrated that pretreatment with 6-methylthiohexyl isothiocyanate inhibited O-methylguanine formation in the lungs induced by the carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phosphonic acid, [[2-[(2,6-diamino-4-pyrimidinyl)oxy]ethoxy]methyl]-](/img/structure/B1195286.png)

![N,N-diethyl-2-[[4-ethyl-5-(3-oxo-2-naphthalenylidene)-1H-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1195290.png)

![2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]-1-[4-(2-methoxyphenyl)-1-piperazinyl]ethanone](/img/structure/B1195291.png)

![(4Z)-2-(4-chlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-oxazol-5-one](/img/structure/B1195297.png)